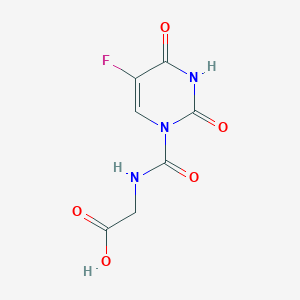

N-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carbonyl)glycine

Description

2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic Acid

5-Fluorouracil (5-FU)

- Molecular Formula : C₄H₃FN₂O₂.

- Structural Difference : No side chain at N1; simpler pyrimidine core.

- Functional Impact : The absence of a glycine moiety limits 5-FU’s ability to participate in peptide-like interactions, a feature present in the target compound.

Table 2: Structural and Functional Comparison

The glycine side chain in the target compound enables unique biochemical interactions, such as binding to enzymes with amino acid-recognition sites, a property absent in simpler 5-FU derivatives. This structural nuance positions it as a candidate for targeted drug delivery systems.

Properties

CAS No. |

70767-70-3 |

|---|---|

Molecular Formula |

C7H6FN3O5 |

Molecular Weight |

231.14 g/mol |

IUPAC Name |

2-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]acetic acid |

InChI |

InChI=1S/C7H6FN3O5/c8-3-2-11(7(16)10-5(3)14)6(15)9-1-4(12)13/h2H,1H2,(H,9,15)(H,12,13)(H,10,14,16) |

InChI Key |

KOBMAUUWDYIPKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C(=O)NCC(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Fluorination of Pyrimidine Precursors

Summary Table of Preparation Steps

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Fluorination of pyrimidine precursor | Electrophilic fluorinating agents (Selectfluor, NFSI), polar aprotic solvents, mild temperature | 5-Fluoropyrimidine intermediate |

| 2 | Activation of pyrimidine carbonyl | Thionyl chloride or oxalyl chloride, inert atmosphere, anhydrous solvents | Pyrimidine acid chloride intermediate |

| 3 | Coupling with glycine | Glycine, coupling agents (DCC, EDC), anhydrous solvents, controlled temperature | N-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidine-1-carbonyl)glycine |

| 4 | Purification and characterization | Recrystallization, chromatography, NMR, MS, elemental analysis | Pure, characterized final compound |

Research Findings and Optimization Notes

- The fluorination step is critical and must be carefully controlled to avoid over-fluorination or degradation of the pyrimidine ring. Microwave-assisted fluorination has been reported to improve reaction rates and selectivity in related pyrimidine syntheses.

- The coupling efficiency depends on the activation method of the pyrimidine carbonyl; acid chloride formation generally provides higher yields compared to direct carbodiimide coupling due to better reactivity.

- Solvent choice impacts both fluorination and coupling steps; polar aprotic solvents such as DMF or DMSO are preferred for their ability to dissolve both reactants and reagents effectively.

- Purification by recrystallization from aqueous or mixed solvents is effective due to the compound’s polar nature and solubility profile.

- The presence of fluorine enhances the compound’s stability, which is beneficial during synthesis and storage.

Chemical Reactions Analysis

Types of Reactions

2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidine compounds .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as an antitumor agent , particularly due to its structural similarity to established chemotherapeutic agents like 5-fluorouracil. The presence of the fluorine atom and the dioxo functional groups enhances its reactivity and biological interactions, potentially leading to effective inhibition of nucleic acid synthesis in cancer cells. Studies have shown that derivatives of this compound can selectively target cancerous tissues while minimizing effects on normal cells, which is crucial for reducing side effects associated with traditional chemotherapy.

Antiviral Properties

Research indicates that N-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carbonyl)glycine may possess antiviral properties. Its mechanism involves interference with viral replication processes, making it a candidate for treating viral infections. The compound's ability to inhibit specific enzymes critical for viral life cycles has been documented in laboratory studies, suggesting its potential as a therapeutic agent against various viral pathogens.

Enzyme Inhibition

The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its interaction with dihydropyrimidine dehydrogenase (DPD) could lead to altered metabolism of pyrimidine bases, impacting cellular proliferation and survival. This property is particularly relevant in the context of cancer therapy where modulation of metabolic pathways can enhance the efficacy of chemotherapeutics.

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of this compound and its derivatives. Modifications to the molecular structure have been explored to improve potency and selectivity against target enzymes or receptors. These studies are crucial for developing more effective therapeutic agents with reduced side effects.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of this compound in various cancer cell lines. The results demonstrated significant cytotoxicity against breast and colon cancer cells while displaying lower toxicity towards normal fibroblast cells. The study concluded that this compound could serve as a lead structure for developing new anticancer drugs.

Case Study 2: Antiviral Research

In another investigation focused on antiviral applications, researchers tested the efficacy of this compound against influenza virus strains. The findings indicated a marked reduction in viral load in treated cell cultures compared to controls, suggesting that this compound could be further developed as an antiviral therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrimidine-dione derivatives modified with amino acids or alkyl chains. Below is a detailed comparison with key analogs:

Substituent Variations on the Pyrimidine Ring

Mephtetramine (MTTA) :

- 5-Iodo Analog (NSF): Structure: N-[(3R,4R)-4-aminooxolan-3-yl]-N-[(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]glycine. Key Difference: Iodo substitution at position 5; additional oxolane (tetrahydrofuran) moiety. Properties: The bulkier iodine atom may alter pharmacokinetics or DNA-binding affinity compared to the fluoro analog .

Linkage and Functional Group Modifications

- Carmofur: Structure: 5-Fluoro-N-hexyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide. Key Difference: Hexyl carboxamide replaces the glycine conjugate.

1-(N-tert-Butyloxycarbonyl)glycyloxymethyl-5-fluorouracil :

Peptide Nucleic Acid (PNA) Building Blocks

- Fmoc-PNA-T-OH (PNA1030): Structure: N-(2-((Fmoc-amino)ethyl)-N-(2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl)glycine. Key Feature: 5-Methylpyrimidine with Fmoc protection for solid-phase synthesis. Molecular Weight: 506.52 g/mol .

- Fmoc-PNA-U-OH (PNA1040): Structure: N-(2-((Fmoc-amino)ethyl)-N-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl)glycine. Key Feature: Unsubstituted pyrimidine-dione core. Molecular Weight: 492.49 g/mol .

Data Tables

Table 1: Structural and Molecular Comparison

Biological Activity

N-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carbonyl)glycine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and structure-activity relationships.

- Molecular Formula : C₁₁H₈F₁N₂O₄

- Molecular Weight : 250.183 g/mol

- CAS Number : 66999-97-1

The compound's structure features a pyrimidine ring with two keto groups and a fluorine substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies focusing on its pharmacological effects:

-

Anticancer Activity :

- Studies have shown that derivatives of 3,4-dihydropyrimidinones exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), leading to reduced nucleotide synthesis and cell growth inhibition .

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition :

- Antimicrobial Activity :

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

| Substituent | Effect on Activity |

|---|---|

| Fluorine at C5 | Increases lipophilicity and bioactivity |

| Carbonyl groups | Essential for enzyme inhibition mechanisms |

| Glycine moiety | Enhances binding affinity to target enzymes |

Case Study 1: Anticancer Mechanism

A study demonstrated that derivatives of this compound inhibited DHFR activity in cancer cell lines, leading to reduced proliferation rates. The IC50 values indicated potent activity comparable to established DHFR inhibitors .

Case Study 2: DPP-IV Inhibition in Diabetic Models

In vivo studies using diabetic rat models showed that administration of this compound resulted in significant reductions in blood glucose levels. The mechanism was attributed to enhanced GLP-1 levels due to DPP-IV inhibition .

Q & A

Q. What are the established synthetic protocols for N-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carbonyl)glycine and its intermediates?

A multi-step synthesis is typically employed, starting with the functionalization of the pyrimidine core. For example, intermediate compounds like tert-butyl 2-(3-((5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-6-methoxy-2,4-dinitrophenoxy)acetate can be synthesized via nucleophilic substitution or coupling reactions, followed by acid hydrolysis to yield the final glycine conjugate . Key reagents include tert-butyl bromoacetate and activating agents like DCC (dicyclohexylcarbodiimide) for amide bond formation.

Q. How can researchers validate the purity and structural integrity of this compound?

Standard analytical methods include:

Q. What in vitro assays are suitable for preliminary cytotoxicity screening?

The Sulforhodamine B (SRB) assay is widely used due to its sensitivity and scalability. Key steps:

- Fix cells with trichloroacetic acid.

- Stain with 0.4% SRB in 1% acetic acid.

- Measure optical density at 564 nm.

- Validate linearity with cell counts (e.g., 1,000–50,000 cells/well) and compare to Bradford/Lowry assays .

Advanced Research Questions

Q. How can structural modifications enhance biological activity (e.g., antifungal vs. anticancer)?

- Substituent analysis : Replace the glycine moiety with bulkier groups (e.g., hexyl in Carmofur, a related chemotherapeutic) to improve membrane permeability .

- Heterocyclic extensions : Add methyl or methoxy groups to the pyrimidine ring to modulate fungicidal activity, as shown in substituted pyrimidine carboxamides .

- Photoresponsive derivatives : Incorporate nitrobenzyl groups for light-triggered drug release, as demonstrated in upconverting nanoparticle systems .

Q. How to resolve contradictions in reported biological activities across studies?

Discrepancies may arise from:

Q. What mechanistic studies are recommended to identify molecular targets?

- Enzyme inhibition assays : Test against thymidylate synthase or DNA methyltransferases (DNMTs), given structural similarity to 5-fluorouracil derivatives .

- Molecular docking : Use software like AutoDock to predict binding affinity to fungal CYP51 (a cytochrome P450 enzyme) .

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment.

Q. How to design controlled release systems for this compound?

- Nanoparticle encapsulation : Use upconverting nanoparticles (UCNPs) for near-infrared-triggered release. Monitor release kinetics via HPLC .

- Prodrug strategies : Synthesize tert-butyl ester prodrugs, which hydrolyze in acidic environments (e.g., tumor microenvironments) .

Data Analysis and Reproducibility

Q. What statistical methods ensure robust cytotoxicity data interpretation?

Q. How to optimize synthetic yields for scale-up?

- Reaction monitoring : Use TLC or in-line IR spectroscopy to track intermediate formation.

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates .

- Catalyst screening : Test Pd/C or nickel catalysts for hydrogenation steps in heterocyclic synthesis .

Contradictory Evidence and Mitigation

Q. Why do some studies report fungicidal activity while others highlight anticancer potential?

- Structural analogs : The glycine conjugate may lack the lipophilicity required for antifungal penetration, whereas hexyl derivatives (e.g., Carmofur) favor chemotherapeutic uptake .

- Assay scope : Fungicidal studies often use plant-pathogen models (e.g., Botrytis cinerea), while anticancer assays employ human cell lines (e.g., HCT-116) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.